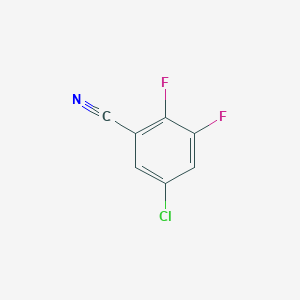

5-Chloro-2,3-difluorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and others .

Molecular Structure Analysis

The InChI code for 5-Chloro-2,3-difluorobenzonitrile is 1S/C7H2ClF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H . This indicates the presence of a chlorine atom, two fluorine atoms, and a nitrile group attached to a benzene ring.科学的研究の応用

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

5-Chloro-2,3-difluorobenzonitrile is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Production of Antibacterials

2,4-Dichloro-3,5-difluorobenzoic acid, which is synthesized from 5-Chloro-2,3-difluorobenzonitrile, is a valuable intermediate for the synthesis of medicines, including antibacterials .

Synthesis of Biologically Active Compounds

Fluoroarenes, such as 5-Chloro-2,3-difluorobenzonitrile, are versatile components of many synthetic biologically active compounds and functional materials .

Chlorine-Fluorine Exchange Reaction

5-Chloro-2,3-difluorobenzonitrile can be prepared from the corresponding chlorobenzonitriles and an alkali metal fluoride in a chlorine-fluorine exchange reaction . This reaction is catalyzed by a quaternary ammonium compound comprising at least one alkoxypolyoxyalkyl radical .

Production of Fluorobenzonitriles and Chlorofluorobenzonitriles

5-Chloro-2,3-difluorobenzonitrile is used in the production of fluorobenzonitriles and chlorofluorobenzonitriles . These compounds are prepared in an advantageous manner from the corresponding chlorobenzonitriles and an alkali metal fluoride .

Catalyst System for Preparing Fluorobenzonitriles

5-Chloro-2,3-difluorobenzonitrile is used in the presence of a novel catalyst system to prepare fluorobenzonitriles . This process improves upon the disadvantages of previous methods, such as high reaction temperatures, moderate product yields, and long reaction times .

特性

IUPAC Name |

5-chloro-2,3-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPKTCIAWKAIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-difluorobenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

methanone](/img/structure/B2753386.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)

![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2753391.png)

![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)

![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)